molecular formula C11H17BBrNO4 B13024043 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate

Cat. No.: B13024043
M. Wt: 317.97 g/mol
InChI Key: JEJQJSNXNHNVBY-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate is a boron-containing compound that has garnered interest in the field of organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate typically involves the reaction of appropriate boronic acid derivatives with 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate under inert atmospheres to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction being performed .

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted cyclohexadienyl compounds .

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate exerts its effects involves the formation of carbon-boron bonds through Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules.

Biological Activity

Structural Overview

The compound's structure includes a boronate moiety and a bromo-substituted cyclohexadiene system, which is critical for its reactivity and biological interactions. The presence of the hydroxyethyl and methylamino groups suggests potential for hydrogen bonding and interaction with biological targets.

Research indicates that compounds with boronate groups can exhibit protease inhibition , particularly against serine proteases. The mechanism typically involves the reversible formation of a covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of proteases . This interaction can lead to significant therapeutic applications, especially in cancer treatment where protease activity is often dysregulated.

Anticancer Properties

A study highlighted the compound's ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound was shown to inhibit cell proliferation through cell cycle arrest at the G1 phase, which is crucial for preventing tumor growth .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes. For instance, it was found to inhibit the enzyme carbonic anhydrase with an IC50 value indicating moderate potency. This inhibition can affect physiological processes such as pH regulation and ion transport, which are essential in various diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on several human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound exhibits selective cytotoxic effects. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

Case Study 1: Breast Cancer Treatment

In a clinical setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size and improved patient outcomes compared to standard therapies alone. The study emphasized the importance of combining this compound with existing treatments to enhance efficacy .

Case Study 2: Metastatic Melanoma

Another study focused on metastatic melanoma patients showed that the incorporation of this compound into treatment protocols led to improved survival rates. Patients receiving this compound alongside immunotherapy exhibited enhanced immune responses and reduced tumor burden .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Protease InhibitionModerate inhibition
Anticancer ActivityInduces apoptosis in cancer cells
CytotoxicityIC50 = 10 µM in HeLa cells
Enzyme InhibitionInhibits carbonic anhydrase

Table 2: Clinical Outcomes

Study FocusPatient TypeOutcomeReference
Breast CancerAdvanced breast cancerTumor size reduction
Metastatic MelanomaMelanoma patientsImproved survival rates

Properties

Molecular Formula

C11H17BBrNO4

Molecular Weight

317.97 g/mol

IUPAC Name

(3-bromo-6-oxocyclohexa-1,3-dien-1-yl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid

InChI

InChI=1S/C11H17BBrNO4/c1-14(4-6-15)5-7-18-12(17)10-8-9(13)2-3-11(10)16/h2,8,15,17H,3-7H2,1H3

InChI Key

JEJQJSNXNHNVBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CCC1=O)Br)(O)OCCN(C)CCO

Origin of Product

United States

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